molecular formula C16H29N3O5S B3095428 Biotin-PEG3-alcohol CAS No. 1263044-40-1

Biotin-PEG3-alcohol

Cat. No.: B3095428
CAS No.: 1263044-40-1
M. Wt: 375.5 g/mol
InChI Key: JMPJDHGWKSPEEE-YDHLFZDLSA-N
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Description

Biotin-PEG3-alcohol is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal primary hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Biotin-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound are therefore the proteins that the PROTAC is designed to degrade.

Mode of Action

The mode of action of this compound involves its interaction with its targets through the PROTAC. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process results in the reduction of the target protein levels in the cell.

Biochemical Pathways

Biotin, a component of this compound, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The degradation of the target proteins by the PROTAC could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound would depend on the specific PROTAC it is part of. The peg spacer arm in this compound is hydrophilic, which provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could enhance the bioavailability of the PROTAC.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC could be affected by factors such as temperature and pH. Furthermore, the presence of other competing molecules could potentially affect the binding of the PROTAC to its targets. The hydrophilic property of the PEG spacer could enhance the solubility of the PROTAC in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-alcohol typically involves the conjugation of biotin with a PEG spacer that terminates in a hydroxyl group. The process often includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Produces various biotin-PEG derivatives depending on the electrophile used.

    Oxidation: Produces biotin-PEG aldehydes or carboxylic acids.

    Reduction: Produces biotin-PEG alkanes.

Scientific Research Applications

Biotin-PEG3-alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-alcohol is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility, making it highly effective in forming stable and functional PROTAC molecules. The terminal hydroxyl group also allows for further functionalization, enhancing its versatility in various applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJDHGWKSPEEE-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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